![molecular formula C13H22N4O B7594949 N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide](/img/structure/B7594949.png)
N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide, also known as MIMAC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MIMAC is a small molecule that belongs to the class of azepane-2-carboxamide compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide is not fully understood, but it is believed to act by modulating the activity of various signaling pathways in cells. N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide has been shown to activate the cAMP-PKA signaling pathway, which is involved in various cellular processes, including gene expression, cell proliferation, and apoptosis. N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide has also been shown to inhibit the activity of the PI3K-Akt-mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide has been shown to have various biochemical and physiological effects, including improving cognitive function, enhancing memory, inhibiting cancer cell growth, inducing apoptosis, and modulating signaling pathways in cells. N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide has several advantages for lab experiments, including its small size, high potency, and low toxicity. N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide is also relatively easy to synthesize and can be modified to improve its efficacy and safety profiles. However, N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide research, including further investigation of its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved efficacy and safety profiles. N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide may also have potential applications in other fields of research, including immunology and infectious diseases. Additionally, N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide may have potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further research is needed to fully understand the potential of N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide in various fields of research and its potential as a therapeutic agent.
Conclusion:
In conclusion, N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide is a novel compound that has shown promising results in various scientific research fields, including neuroscience, oncology, and drug discovery. N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide has several advantages for lab experiments, including its small size, high potency, and low toxicity. However, N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide has some limitations, including its limited solubility in aqueous solutions. Further research is needed to fully understand the potential of N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide in various fields of research and its potential as a therapeutic agent.
Métodos De Síntesis
N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide can be synthesized using various methods, including the reaction of N-methylazepan-2-one with 1-methylimidazole in the presence of a base, or by the reaction of N-methylazepan-2-one with 1-methylimidazole-2-carboxylic acid followed by the treatment with a dehydrating agent. The synthesis of N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide is a multi-step process that requires careful optimization of reaction conditions to achieve high yield and purity.
Aplicaciones Científicas De Investigación
N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide has shown promising results in various scientific research fields, including neuroscience, oncology, and drug discovery. In neuroscience, N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide has been shown to enhance cognitive function and improve memory in animal models. In oncology, N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide has also been used in drug discovery research as a lead compound for developing new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-16-9-8-15-12(16)10-17(2)13(18)11-6-4-3-5-7-14-11/h8-9,11,14H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCBCODRZJVOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C)C(=O)C2CCCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methylimidazol-2-yl)methyl]azepane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

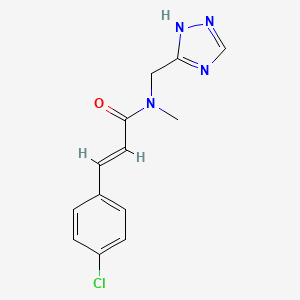
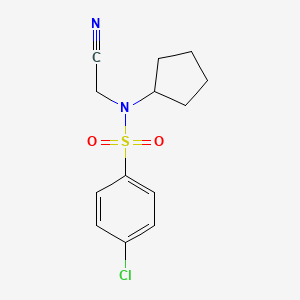
![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
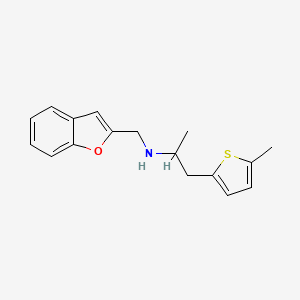
![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)
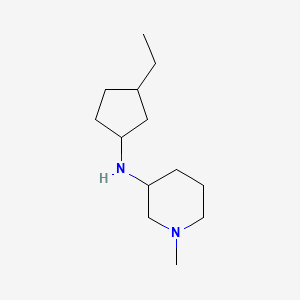
![3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)
![2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyrimidin-4-amine](/img/structure/B7594933.png)
![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
![5-chloro-2-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594941.png)
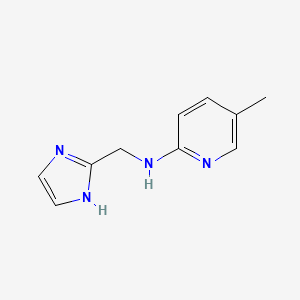
![1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)
![N-[3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7594963.png)
![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)